molecular formula C12H5BrO3 B045240 5-Bromobenzo[de]isochromene-1,3-dione CAS No. 24050-49-5

5-Bromobenzo[de]isochromene-1,3-dione

Cat. No. B045240
CAS RN: 24050-49-5
M. Wt: 277.07 g/mol
InChI Key: LYXFXCSFCWZGNZ-UHFFFAOYSA-N
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Patent
US08586550B2

Procedure details

Naphthalic anhydride 20 (100 g, 505 mmol) was slurried in c-nitric acid (70%, 2.0 L) and heated to 50° C. Bromine (19.4 mL, 379 mmol) was added evenly over 10 min, and the resulting solution was held at 50° C. for 4 h before cooling to 0° C. The resulting solid was isolated by filtration and dried in vacuo to provide the titled compound 21 (23.8 g, 17%) as a white solid.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
19.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
c-nitric acid
Quantity
2 L
Type
solvent
Reaction Step Three
Yield
17%

Identifiers

REACTION_CXSMILES
C1([C:11]([O:13][C:14]([C:16]2[C:25]3[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=3)[CH:19]=[CH:18][CH:17]=2)=[O:15])=[O:12])C2C(=CC=CC=2)C=CC=1.[Br:26]Br>>[CH:18]1[CH:17]=[C:16]2[C:14]([O:13][C:11](=[O:12])[C:24]3=[C:25]2[C:20](=[CH:21][C:22]([Br:26])=[CH:23]3)[CH:19]=1)=[O:15]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C(=O)OC(=O)C1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
19.4 mL
Type
reactant
Smiles
BrBr
Step Three
Name
c-nitric acid
Quantity
2 L
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before cooling to 0° C
CUSTOM
Type
CUSTOM
Details
The resulting solid was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 23.8 g
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 22.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.